REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]2[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=2)=[CH:5][CH:4]=[C:3]1[CH:13]=O.O.NN.[OH-].[K+]>C(O)COCCOCCO>[CH3:1][N:2]1[C:3]([CH3:13])=[CH:4][CH:5]=[C:6]1[C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
CN1C(=CC=C1C=1C=NC=CC1)C=O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(COCCOCCO)O
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Control Type
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UNSPECIFIED
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Setpoint
|
175 °C
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Type
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CUSTOM
|
Details
|
is stirred at 125° L C for 75 min. during which time vigorous evolution of gas
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
stirring
|
Type
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TEMPERATURE
|
Details
|
After cooling
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Type
|
EXTRACTION
|
Details
|
the reaction mixture is extracted with 3 × 50 ml portions of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined ether layers are dried (anhydrous magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
removed under vacuum
|
Type
|
DISTILLATION
|
Details
|
Fractional vacuum distillation of the residue
|
Type
|
CUSTOM
|
Details
|
provides the pure product
|
Reaction Time |
75 min |
Name
|
|
Type
|
|
Smiles
|
CN1C(=CC=C1C)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |